(S)-2,2-Dimethyl-4-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester
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Description
(S)-2,2-Dimethyl-4-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester, also known as this compound, is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl esters are generally used as protecting groups in organic synthesis . They are known to react with a variety of nucleophiles and electrophiles .
Mode of Action
The compound, being a tert-butyl ester, is likely to undergo reactions involving its ester group. One such reaction is the deprotection of the tert-butyl ester, which can occur under acidic conditions . The released t-butyl carbocation is subsequently deprotonated by the anionic trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .
Biochemical Pathways
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications, including its relevance in nature and its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
It’s known that tert-butyl esters are resistant to hydrolysis in the gastrointestinal tract, likely due to the action of carboxylesterase enzyme ces1 .
Result of Action
The deprotection of the tert-butyl ester group can lead to the formation of 2-methyl-propene , which may have downstream effects depending on the context of the reaction.
Action Environment
The action of (S)-2,2-Dimethyl-4-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester can be influenced by environmental factors. For instance, the deprotection of the tert-butyl ester group can occur under acidic conditions . Additionally, the solvent used can influence the reaction .
Properties
IUPAC Name |
tert-butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h7,9H,1,8H2,2-6H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZCRLQHSPEFD-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C=C)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C=C)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452192 |
Source
|
Record name | tert-Butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133625-87-3 |
Source
|
Record name | tert-Butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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